

A Pharmacokinetic Comparison: Dasatinib vs. Dasatinib N-oxide

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Compound of Interest

Compound Name: Dasatinib N-oxide

Cat. No.: B1669835

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the tyrosine kinase inhibitor Dasatinib and its metabolite, **Dasatinib N-oxide**. The information is supported by experimental data to aid in research and drug development.

Executive Summary

Dasatinib is an orally administered tyrosine kinase inhibitor that undergoes rapid absorption and metabolism. One of its identified metabolites is **Dasatinib N-oxide** (M5). Based on available human pharmacokinetic data, Dasatinib is the major circulating component in plasma following oral administration. While **Dasatinib N-oxide** is formed, its plasma concentrations in humans are generally low, and it is considered a minor metabolite with exposures that are not expected to contribute significantly to the overall in vivo pharmacological activity of Dasatinib. The primary metabolites in terms of exposure are M20 and M24.

Data Presentation: Pharmacokinetic Parameters

A direct quantitative comparison of the pharmacokinetic parameters for Dasatinib and **Dasatinib N-oxide** is challenging due to the low plasma concentrations of the N-oxide metabolite in humans. However, based on available data from human mass balance studies and other pharmacokinetic investigations, the following table summarizes the key parameters for Dasatinib. Information on **Dasatinib N-oxide** is qualitative, reflecting its minor contribution to the overall exposure.

Parameter	Dasatinib	Dasatinib N-oxide (M5)
Maximum Plasma Concentration (Cmax)	High inter-patient variability (70-80%)	Low plasma concentrations observed
Time to Cmax (Tmax)	Rapidly absorbed, ranging from 0.5 to 6 hours	Data not available, expected to be formed post-absorption of Dasatinib
Area Under the Curve (AUC)	High inter-patient variability (40-54%)	Represents a minor fraction of the total radioactivity; not considered to contribute significantly to in vivo activity
Elimination Half-life (t1/2)	Approximately 3-5 hours	Data not available
Metabolism	Primarily by CYP3A4 and FMO3	Formed via oxidation of Dasatinib, primarily by FMO3
Excretion	Primarily in feces (85%), with less than 4% in urine	Excreted as a metabolite of Dasatinib

Experimental Protocols

The pharmacokinetic data for Dasatinib and its metabolites are typically generated from clinical studies involving oral administration of the drug to healthy volunteers or patients. A representative experimental design is a human mass balance study.

Human Mass Balance Study Protocol

Objective: To determine the absorption, metabolism, and excretion of Dasatinib in humans.

Methodology:

- Study Population: A small cohort of healthy male subjects.
- Dosing: Administration of a single oral dose of [14C]-labeled Dasatinib (e.g., 100 mg).
- Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose) to characterize the plasma concentration-time

profile. Urine and feces are collected for an extended period (e.g., 10 days) to determine the routes and extent of excretion.

- **Sample Analysis:**
 - **Total Radioactivity:** Plasma, urine, and feces are analyzed for total radioactivity using liquid scintillation counting.
 - **Metabolite Profiling:** Plasma, urine, and feces samples are pooled and subjected to extraction and chromatographic separation (e.g., HPLC) followed by detection using radiometric and mass spectrometric methods (e.g., LC-MS/MS) to identify and quantify Dasatinib and its metabolites.
- **Pharmacokinetic Analysis:** Plasma concentration-time data for Dasatinib and its metabolites are used to calculate pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life using non-compartmental analysis.

Bioanalytical Method: LC-MS/MS for Simultaneous Quantification

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of Dasatinib and **Dasatinib N-oxide** in human plasma.

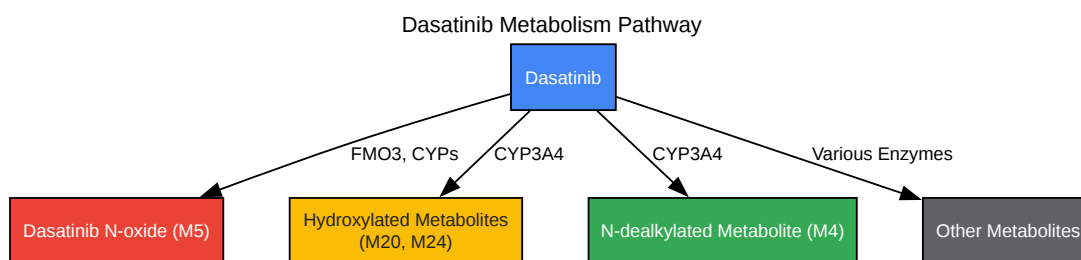
Methodology:

- **Sample Preparation:** Plasma samples are typically prepared using protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove proteins and other interfering substances.
- **Chromatography:** Separation of Dasatinib, **Dasatinib N-oxide**, and an internal standard is achieved using a reverse-phase HPLC or UPLC system with a suitable analytical column. A gradient or isocratic mobile phase is used for elution.
- **Mass Spectrometry:** Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

- Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizations

Dasatinib Metabolism Pathway

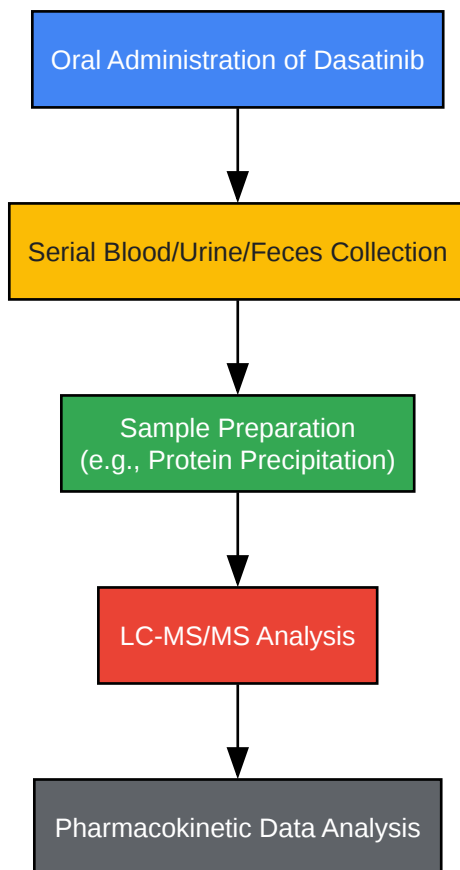


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Caption: Simplified metabolic pathway of Dasatinib.

Experimental Workflow for Pharmacokinetic Analysis

Experimental Workflow for Pharmacokinetic Analysis



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